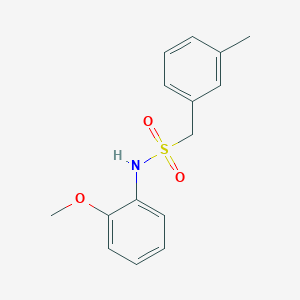![molecular formula C18H12ClN3O B4739768 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4739768.png)
2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Vue d'ensemble
Description
2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of pyrazolopyridines and has been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has also been found to inhibit the activation of NF-κB, a key signaling pathway involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has been found to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease. 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has also been found to exhibit neuroprotective activity, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is its potent anticancer activity against a range of cancer cell lines. This makes 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one a valuable tool for cancer research and drug development. However, one of the limitations of 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one. One area of research could focus on the development of more soluble analogues of 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, which could improve its in vivo efficacy. Another area of research could focus on the development of 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one-based drug delivery systems, which could improve its targeted delivery to cancer cells. Finally, research could also focus on the identification of new biological targets for 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, which could expand its potential therapeutic applications beyond cancer and inflammation.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c19-13-6-8-14(9-7-13)22-18(23)16-15(10-11-20-17(16)21-22)12-4-2-1-3-5-12/h1-11H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDDIZSJQYTJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-cyclopropyl-4-(difluoromethyl)-1-phenyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4739686.png)
![3-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4739692.png)
![methyl 3-chloro-6-({[2-(phenylacetyl)hydrazino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4739695.png)
![methyl 2-[(diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4739722.png)


![4-[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]morpholine](/img/structure/B4739740.png)
![1-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4739748.png)

![{2-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4739757.png)
![2,5-bis[(3-phenyl-2-propyn-1-yl)thio]-1,3,4-thiadiazole](/img/structure/B4739758.png)
![ethyl [2,2,2-trifluoro-1-[(4-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4739775.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4739779.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4739783.png)